REACTION_CXSMILES
|
[CH2:1]([O:6][C:7](=[O:18])[CH2:8][CH2:9][C:10]([O:12][CH2:13][CH2:14][C:15]#[C:16][CH3:17])=[O:11])CC#CC>C1(C)C=CC=CC=1>[O:6]1[CH2:1][CH2:17][C:16]#[C:15][CH2:14][CH2:13][O:12][C:10](=[O:11])[CH2:9][CH2:8][C:7]1=[O:18]
|
Name
|
[Mo(≡N)(OSiPh3)3)(bipy)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MnCl2
|
Quantity
|
12.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
succinic acid dipent-3-inyl ester
|
Quantity
|
278.3 mg
|
Type
|
reactant
|
Smiles
|
C(CC#CC)OC(CCC(=O)OCCC#CC)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 24 h at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
TEMPERATURE
|
Details
|
after cooling over a short silica gel column
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (hexane/EtOAc 4:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC(OCCC#CCC1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |